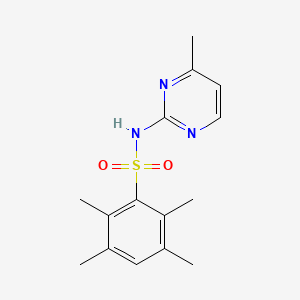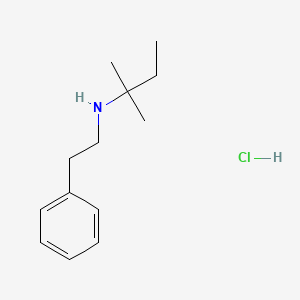![molecular formula C16H22ClN3O3 B4820731 N-(2-chlorobenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4820731.png)
N-(2-chlorobenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
描述
N-(2-chlorobenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, commonly known as SB-431542, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2001 by Smith et al. and has since been used to study various biological processes.
作用机制
The mechanism of action of SB-431542 involves its inhibition of the TGF-β signaling pathway. TGF-β is a cytokine that plays a role in cell growth and differentiation. It binds to specific receptors on the cell surface, which activates downstream signaling pathways. SB-431542 inhibits the activity of the TGF-β receptor kinase, which prevents downstream signaling and ultimately affects cell behavior.
Biochemical and Physiological Effects
SB-431542 has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In stem cell research, it has been shown to promote the differentiation of certain cell types. In developmental biology, it has been shown to affect the formation of various organs and tissues.
实验室实验的优点和局限性
One of the main advantages of using SB-431542 in lab experiments is its specificity. It targets a specific signaling pathway, which allows researchers to study the effects of inhibiting that pathway. Additionally, it is relatively easy to synthesize and can be used in a variety of experimental settings. However, one limitation is that it may not be effective in all cell types or biological systems. Additionally, it may have off-target effects that can complicate experimental results.
未来方向
There are several future directions for the use of SB-431542 in scientific research. One area of interest is in cancer research, where it has shown promise as a potential therapeutic agent. Additionally, it may be useful in studying the role of the TGF-β signaling pathway in various biological processes. Finally, further research is needed to determine the full range of effects that SB-431542 may have in different cell types and biological systems.
Conclusion
In conclusion, SB-431542 is a small molecule inhibitor that has been widely used in scientific research. It inhibits the TGF-β signaling pathway and has been shown to have various biochemical and physiological effects. While it has advantages and limitations for lab experiments, it has shown promise in a variety of research areas and may have potential therapeutic applications in the future.
科学研究应用
SB-431542 has been used in a wide range of scientific research, including cancer research, stem cell research, and developmental biology. It has been shown to inhibit the TGF-β signaling pathway, which is involved in many biological processes. By inhibiting this pathway, SB-431542 can affect cell proliferation, differentiation, and migration.
属性
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c17-14-5-2-1-4-13(14)12-19-16(22)15(21)18-6-3-7-20-8-10-23-11-9-20/h1-2,4-5H,3,6-12H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSDZGAZZXDBDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B4820650.png)
![N-methyl-N-phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4820658.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B4820685.png)


![3-{[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}-4-methoxybenzaldehyde](/img/structure/B4820703.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(butylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B4820707.png)


![methyl {3-(4-ethoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4820722.png)
![4-butoxy-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4820727.png)
![N-(2,3-dichlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B4820734.png)

![N-[2-(4-chlorophenoxy)ethyl]-N'-(2,4-dimethylphenyl)ethanediamide](/img/structure/B4820751.png)